Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate
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Overview
Description
Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is an organic compound characterized by a cyclobutyl ring substituted with a methoxyphenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutyl precursor, which undergoes a series of reactions including esterification and substitution to introduce the methoxyphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl [trans-3-(3-iodo-4-methoxyphenyl)cyclobutyl]acetate
- Methyl [trans-3-(4-methoxyphenyl)glycidate
Uniqueness
Methyl 2-(3-(4-methoxyphenyl)cyclobutyl)acetate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxyphenyl)cyclobutyl]acetate |
InChI |
InChI=1S/C14H18O3/c1-16-13-5-3-11(4-6-13)12-7-10(8-12)9-14(15)17-2/h3-6,10,12H,7-9H2,1-2H3 |
InChI Key |
JEKFTSIXVWANJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C2)CC(=O)OC |
Origin of Product |
United States |
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